

4-Butoxyphenylboronic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butoxyphenylboronic acid**

Cat. No.: **B025141**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Butoxyphenylboronic acid**, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and safety information are also provided to assist researchers in its effective and safe utilization.

Core Compound Properties

4-Butoxyphenylboronic acid, also known as 4-butoxybenzeneboronic acid, is an arylboronic acid derivative. The presence of the butoxy group influences its electronic properties and solubility, making it a valuable reagent in organic synthesis.

Structure and Identification

The chemical structure of **4-Butoxyphenylboronic acid** consists of a phenyl ring substituted with a butoxy group and a boronic acid functional group at the para position.

Chemical Structure:

Table 1: Compound Identification

Identifier	Value
CAS Number	105365-51-3 [1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₅ BO ₃ [1] [2]
Molecular Weight	194.04 g/mol [1] [2]
Synonyms	4-Butoxybenzeneboronic acid, B-(4-Butoxyphenyl)boronic acid, 4-n-Butoxyphenylboronic acid [1] [3]
SMILES	CCCCOC1=CC=C(B(O)O)C=C1 [1]

Physicochemical Properties

The physicochemical properties of **4-Butoxyphenylboronic acid** are summarized in the table below. These properties are crucial for determining appropriate reaction conditions and purification methods.

Table 2: Physicochemical Data

Property	Value
Melting Point	106-108 °C [2]
Appearance	White to almost white powder or crystal [3]
Solubility	Slightly soluble in water [2]
Topological Polar Surface Area (TPSA)	49.69 Å ²
logP (predicted)	0.5453
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	3
Rotatable Bonds	5

Spectroscopic Data (Illustrative)

While specific experimental spectra for **4-Butoxyphenylboronic acid** are not readily available in the public domain, the following section provides an interpretation of expected spectral characteristics based on the analysis of the closely related compound, 4-methoxyphenylboronic acid. These interpretations can serve as a guide for the characterization of **4-Butoxyphenylboronic acid**.

Table 3: Illustrative Spectroscopic Data Interpretation

Spectroscopy	Expected Peaks and Interpretation
¹ H NMR	Signals corresponding to the aromatic protons, the protons of the butoxy chain, and the acidic protons of the boronic acid group. The aromatic protons would appear as two doublets in the aromatic region. The butoxy group would show a triplet for the terminal methyl group, two multiplets for the internal methylene groups, and a triplet for the methylene group attached to the oxygen.
¹³ C NMR	Resonances for the aromatic carbons, with the carbon attached to the boron atom being deshielded. Signals for the four distinct carbons of the butoxy group would also be present.
FT-IR	A broad O-H stretching band for the boronic acid group (around 3300-2500 cm ⁻¹). C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. Aromatic C=C stretching peaks. A strong C-O stretching band for the ether linkage. A B-O stretching vibration.
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed. Fragmentation patterns would likely involve the loss of the butoxy group and the boronic acid moiety.

Applications in Research and Development

4-Butoxyphenylboronic acid is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.^[5] **4-Butoxyphenylboronic acid** serves as an excellent coupling partner with various aryl halides to produce substituted biaryls, which are common scaffolds in pharmaceuticals and functional materials.^[5]

Drug Discovery and Medicinal Chemistry

Arylboronic acids are recognized as important pharmacophores in drug design. **4-Butoxyphenylboronic acid** has been investigated for its potential biological activities. Notably, it has been reported to act as an inhibitor of the NorA efflux pump in *Staphylococcus aureus*, a mechanism that can potentiate the activity of antibiotics.^[3] This highlights its potential in the development of new antibacterial therapies.

Experimental Protocols

The following section provides a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using **4-Butoxyphenylboronic acid**.

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes the coupling of **4-Butoxyphenylboronic acid** with an aryl bromide.

Materials:

- **4-Butoxyphenylboronic acid**
- Aryl bromide
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF)

- Schlenk flask or round-bottom flask
- Magnetic stirrer and heating mantle
- Inert gas supply (Argon or Nitrogen)

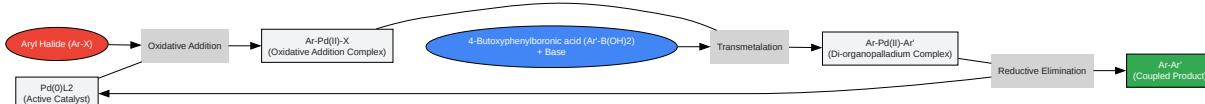
Procedure:

- Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), **4-Butoxyphenylboronic acid** (1.2 mmol), and the base (2.0 mmol).
- Catalyst Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 mmol, 3 mol%).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
- Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and deoxygenated solvent (10 mL).
- Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

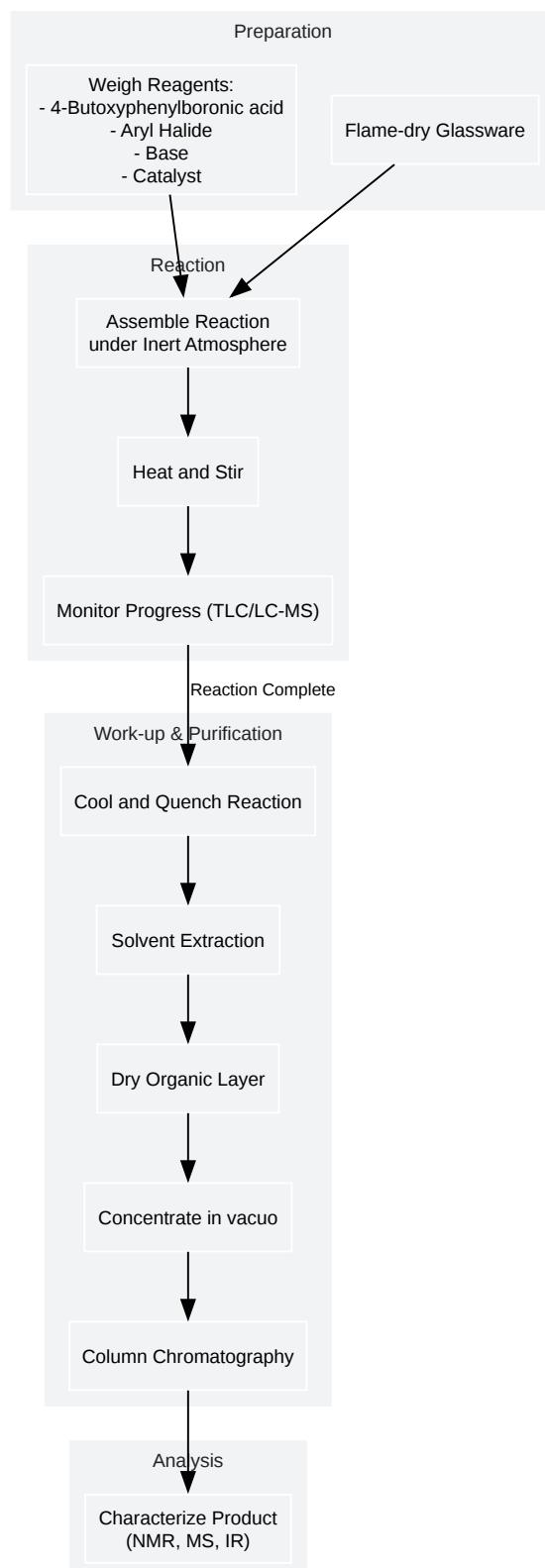


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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

This diagram outlines the typical laboratory workflow for the synthesis of a biaryl compound using **4-Butoxyphenylboronic acid** via the Suzuki-Miyaura reaction.

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Caption: General workflow for the synthesis and purification of biaryl compounds.

Safety and Handling

Boronic acids, including **4-Butoxyphenylboronic acid**, should be handled with appropriate safety precautions in a laboratory setting.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

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- To cite this document: BenchChem. [4-Butoxyphenylboronic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

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